molecular formula C18H19ClN2O2 B2741163 2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034495-80-0

2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2741163
CAS No.: 2034495-80-0
M. Wt: 330.81
InChI Key: KOAURBRLPSRJKB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that features a chlorophenyl group, a pyridin-4-yloxy group, and a piperidin-1-yl group

Scientific Research Applications

2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate aromatic compound.

    Introduction of the Piperidin-1-yl Group: The piperidin-1-yl group can be added via a nucleophilic substitution reaction using piperidine and a suitable leaving group.

    Attachment of the Pyridin-4-yloxy Group: The pyridin-4-yloxy group can be introduced through an etherification reaction using pyridine-4-ol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)ethanone: Similar structure but with a pyridin-3-yloxy group instead of pyridin-4-yloxy.

    2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.

Uniqueness

2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-15-3-1-14(2-4-15)13-18(22)21-11-7-17(8-12-21)23-16-5-9-20-10-6-16/h1-6,9-10,17H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAURBRLPSRJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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